Cas no 2091646-58-9 (methyl 2-(2-amino-1H-imidazol-5-yl)benzoate)
methyl 2-(2-amino-1H-imidazol-5-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(2-amino-1H-imidazol-5-yl)benzoate
- EN300-1791733
- 2091646-58-9
-
- Inchi: 1S/C11H11N3O2/c1-16-10(15)8-5-3-2-4-7(8)9-6-13-11(12)14-9/h2-6H,1H3,(H3,12,13,14)
- InChI Key: DFWVHILSDBIXDI-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC=CC=1C1=CN=C(N)N1)=O
Computed Properties
- Exact Mass: 217.085126602g/mol
- Monoisotopic Mass: 217.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 81Ų
methyl 2-(2-amino-1H-imidazol-5-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791733-0.05g |
methyl 2-(2-amino-1H-imidazol-5-yl)benzoate |
2091646-58-9 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1791733-0.1g |
methyl 2-(2-amino-1H-imidazol-5-yl)benzoate |
2091646-58-9 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1791733-0.25g |
methyl 2-(2-amino-1H-imidazol-5-yl)benzoate |
2091646-58-9 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1791733-0.5g |
methyl 2-(2-amino-1H-imidazol-5-yl)benzoate |
2091646-58-9 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1791733-1.0g |
methyl 2-(2-amino-1H-imidazol-5-yl)benzoate |
2091646-58-9 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1791733-2.5g |
methyl 2-(2-amino-1H-imidazol-5-yl)benzoate |
2091646-58-9 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1791733-5.0g |
methyl 2-(2-amino-1H-imidazol-5-yl)benzoate |
2091646-58-9 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1791733-10.0g |
methyl 2-(2-amino-1H-imidazol-5-yl)benzoate |
2091646-58-9 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1791733-1g |
methyl 2-(2-amino-1H-imidazol-5-yl)benzoate |
2091646-58-9 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1791733-5g |
methyl 2-(2-amino-1H-imidazol-5-yl)benzoate |
2091646-58-9 | 5g |
$3396.0 | 2023-09-19 |
methyl 2-(2-amino-1H-imidazol-5-yl)benzoate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on methyl 2-(2-amino-1H-imidazol-5-yl)benzoate
Methyl 2-(2-amino-1H-imidazol-5-yl)benzoate: A Comprehensive Overview
Methyl 2-(2-amino-1H-imidazol-5-yl)benzoate, with the CAS number 2091646-58-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as methyl 2-(imidazolyl)benzoate, has garnered attention due to its unique structural properties and potential applications in drug design and development. The molecule consists of a benzoate moiety substituted with an imidazole ring at the 2-position, which introduces a range of functional groups that can be exploited for various chemical reactions and biological activities.
The imidazole ring in methyl 2-(2-amino-1H-imidazol-5-yl)benzoate plays a pivotal role in its chemical behavior. Imidazole, a five-membered heterocyclic compound with two nitrogen atoms, is known for its aromaticity and ability to form hydrogen bonds. These properties make it a versatile building block in organic synthesis. The amino group (-NH₂) attached to the imidazole ring further enhances the compound's reactivity, enabling it to participate in nucleophilic and electrophilic reactions. This makes methyl 2-(imidazolyl)benzoate a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents.
Recent studies have highlighted the potential of methyl 2-(imidazolyl)benzoate as a precursor for developing bioactive compounds. For instance, researchers have explored its use in the synthesis of imidazole-based inhibitors targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders. The benzoate group provides an additional site for functionalization, allowing chemists to modify the molecule's pharmacokinetic properties, such as solubility and bioavailability.
The synthesis of methyl 2-(imidazolyl)benzoate typically involves multi-step reactions, often starting from readily available starting materials like o-amino benzene derivatives. One common approach is the condensation reaction between o-amino benzene carboxylic acid and carbon disulfide or other sulfur-containing reagents to form the imidazole ring. Subsequent esterification with methanol yields the final product, methyl 2-(imidazolyl)benzoate. This synthetic pathway is efficient and scalable, making it suitable for both laboratory and industrial applications.
In terms of biological activity, methyl 2-(imidazolyl)benzoate has shown promise in preliminary assays targeting kinase enzymes and proteasomes. These enzymes are critical in cellular signaling pathways and protein degradation processes, making them attractive targets for therapeutic intervention. The compound's ability to inhibit these enzymes suggests its potential as a lead molecule for drug discovery efforts.
Moreover, the structural flexibility of methyl 2-(imidazolyl)benzoate allows for further modification to enhance its bioactivity. For example, substituting the methoxy group with other alkyl or aryl groups can modulate the molecule's lipophilicity and hydrogen bonding capacity. Such modifications are essential for optimizing drug candidates to meet specific therapeutic requirements.
From an environmental perspective, the synthesis and application of methyl 2-(imidazolyl)benzoate align with green chemistry principles. The use of renewable starting materials and energy-efficient reaction conditions minimizes waste generation and reduces the overall carbon footprint of its production process.
In conclusion, methyl 2-(imidazolyl)benzoate (CAS No: 2091646-58-9) is a versatile compound with significant potential in organic synthesis and drug discovery. Its unique structure, combining an imidazole ring with a benzoate group, offers multiple avenues for chemical modification and biological exploration. As research continues to uncover its full range of applications, this compound is poised to play a crucial role in advancing modern medicine.
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